Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate

Description

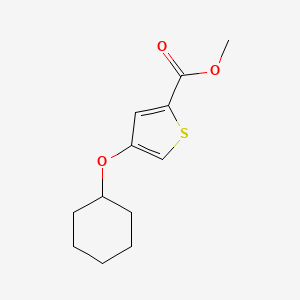

Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate is a thiophene-based derivative characterized by a carboxylate ester group at the 2-position and a cyclohexyloxy substituent at the 4-position of the thiophene ring.

Thiophene carboxylates are widely utilized in medicinal chemistry and material science due to their aromatic stability and functional versatility. For example, methyl thiophene carboxylates serve as intermediates in synthesizing pharmaceuticals, agrochemicals, and organic electronic materials . The cyclohexyloxy substituent in this compound may improve membrane permeability in drug candidates or alter optoelectronic properties in materials, though specific studies are needed to confirm these hypotheses .

Properties

Molecular Formula |

C12H16O3S |

|---|---|

Molecular Weight |

240.32 g/mol |

IUPAC Name |

methyl 4-cyclohexyloxythiophene-2-carboxylate |

InChI |

InChI=1S/C12H16O3S/c1-14-12(13)11-7-10(8-16-11)15-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |

InChI Key |

IGSIRXGJTBBMPC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CS1)OC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. The use of transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, is prevalent due to their mild reaction conditions and high yields . These methods allow for the large-scale production of compounds like this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to engage in various chemical interactions, potentially affecting biological pathways and molecular targets. detailed studies on its specific mechanism of action are still ongoing .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The cyclohexyloxy group significantly increases lipophilicity compared to methyl or phenyl groups, which could enhance blood-brain barrier penetration in drug candidates .

- Steric Effects : The bulky cyclohexyloxy group may hinder electrophilic substitution at the 4-position but facilitate nucleophilic reactions at the carboxylate site .

Research Findings and Data Tables

Table 2: Physicochemical Properties

| Property | This compound | Methyl 4-formylthiophene-2-carboxylate | |

|---|---|---|---|

| LogP (lipophilicity) | ~3.5 (estimated) | 1.2 | |

| Solubility in Water | Low | Moderate | |

| Reactivity with Grignard Reagents | Moderate (ester group) | High (formyl group) |

Biological Activity

Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its reactivity and ability to participate in various biological interactions. The presence of the cyclohexyloxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The thiophene ring allows for various chemical interactions that may modulate biological pathways. Although detailed studies on the specific mechanisms are ongoing, preliminary data suggest that it may influence enzyme activity and receptor interactions, contributing to its therapeutic effects.

Antimicrobial Properties

Recent studies have investigated the antimicrobial effects of this compound against a range of pathogens. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The observed MIC values indicate that while the compound exhibits antimicrobial activity, further optimization may be required to enhance its efficacy against more resistant strains.

Anticancer Activity

This compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition |

| A549 (Lung Cancer) | 20 | Inhibition |

The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.

Case Studies

A notable study by Zhang et al. (2023) evaluated the anticancer effects of this compound in a xenograft model. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.